Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate
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Overview
Description
Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate is a chemical compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in protecting polymers from degradation caused by ultraviolet (UV) radiation. The compound is characterized by its unique structure, which includes two 2,2,6,6-tetramethyl-4-piperidyl groups connected by a carbonate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the carbonate linkage. The general reaction can be represented as follows:
[ \text{2,2,6,6-tetramethyl-4-piperidinol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals, which are essential for its function as a light stabilizer.
Substitution: It can participate in substitution reactions where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroxide radicals and substituted derivatives of the original compound, which retain the stabilizing properties.
Scientific Research Applications
Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the synthesis of polymers and plastics, preventing degradation caused by UV radiation.
Biology: The compound’s ability to form nitroxide radicals makes it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.
Industry: It is widely used in the production of UV-resistant coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism by which Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate exerts its effects is through the formation of nitroxide radicals. These radicals act as scavengers for free radicals generated by UV radiation, thereby preventing the degradation of polymers. The molecular targets include the polymer chains, where the nitroxide radicals interact to neutralize harmful free radicals.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethyl-4-piperidinol
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
Compared to similar compounds, Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate offers enhanced stability and efficiency as a light stabilizer. Its unique carbonate linkage provides additional stability, making it more effective in protecting polymers from UV-induced degradation.
Properties
Molecular Formula |
C19H36N2O3 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) carbonate |
InChI |
InChI=1S/C19H36N2O3/c1-16(2)9-13(10-17(3,4)20-16)23-15(22)24-14-11-18(5,6)21-19(7,8)12-14/h13-14,20-21H,9-12H2,1-8H3 |
InChI Key |
VOTNCDKSGGSYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)OC2CC(NC(C2)(C)C)(C)C)C |
Origin of Product |
United States |
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